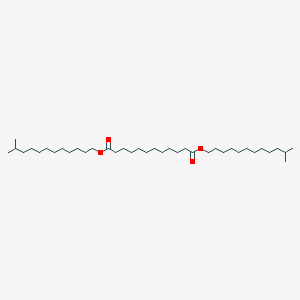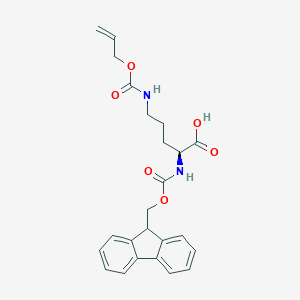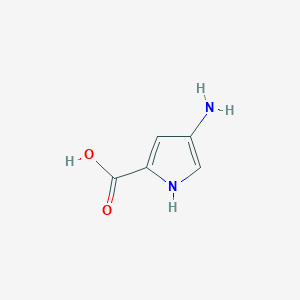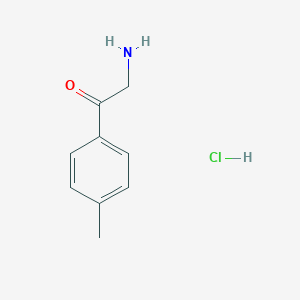
(R)-舒林酸
描述
(R)-Sulindac is a nonsteroidal anti-inflammatory drug (NSAID) that has been extensively studied for its therapeutic efficacy in rheumatic diseases and its potential anticancer properties. It is a chiral molecule with a methyl sulfoxide moiety, which exists as R- and S-epimers. The R-epimer of sulindac has been separated and studied for its individual metabolism and effects on normal and lung cancer cells exposed to oxidative stress .
Synthesis Analysis
The metabolism of (R)-Sulindac involves the reduction to sulindac sulfide, which is the active NSAID form, and this reduction is catalyzed by an enzyme resembling methionine sulfoxide reductase B (MsrB) . The oxidation of (R)-Sulindac to sulindac sulfone is primarily catalyzed by the microsomal cytochrome P450 (P450) system . The disposition of sulindac in the body is complex, involving oxidation to a sulfone and reduction to a sulfide, which is the pharmacologically active form .
Molecular Structure Analysis
The crystal structure of sulindac has been determined by X-ray diffraction techniques, revealing that the carboxyl group is nearly perpendicular to the indenyl ring, and there is a dihedral angle between the indenyl and phenyl rings . This structural information is crucial for understanding the drug's interactions at the molecular level.
Chemical Reactions Analysis
(R)-Sulindac undergoes biotransformation to its sulfone and sulfide metabolites. The sulfide metabolite is considered the biologically active form of sulindac, responsible for its anti-inflammatory activity . Sulindac and its metabolites can modulate the expression of phase 1 metabolic enzymes, such as cytochromes P450 1A1, 1A2, and 1B1, which are involved in the detoxification of environmental carcinogens .
Physical and Chemical Properties Analysis
Sulindac's physical and chemical properties are influenced by its metabolism and pharmacokinetics. It is extensively bound to plasma proteins, and its metabolites are excreted in the urine and feces . The plasma half-life of sulindac is about 7 hours, and for the sulfide metabolite, it is about 18 hours, allowing for twice-daily administration . Sulindac's ability to inhibit platelet aggregation and its lesser propensity to cause gastric damage compared to other NSAIDs are also notable physical and chemical properties .
科学研究应用
癌症的治疗和预防
(R)-舒林酸及其差向异构体因其抗癌特性而被广泛研究。研究表明,舒林酸及其代谢物可以使癌细胞对氧化应激敏感,导致细胞凋亡死亡,而不会伤害正常细胞。这表明在癌症治疗和预防中具有潜在应用,特别是对于肺癌。舒林酸的 R 和 S 差向异构体对人结肠癌、肺癌和皮肤癌细胞系表现出相似的活性,在暴露于氧化应激时增强了癌细胞的杀伤力。舒林酸的这种特性可能会被利用在治疗策略中,以选择性地靶向癌细胞,同时最大程度地减少对正常细胞的影响 (Brunell 等人, 2011)。
增强抗癌药物疗效
研究表明,(R)-舒林酸可以增强其他抗癌药物的作用。例如,已经发现它可以增强蛋白酶体抑制剂硼替佐米在结肠癌细胞中的抗癌作用,主要是通过协同产生活性氧 (ROS) 和氧化性 DNA 损伤 (Minami 等人, 2005)。这表明 (R)-舒林酸可以作为联合治疗的一部分,以提高现有癌症治疗的疗效。
家族性腺瘤性息肉病的化学预防
(R)-舒林酸已被研究其在家族性腺瘤性息肉病 (FAP) 的一级化学预防中的作用。编码黄素单加氧酶 3 (FMO3) 的基因中的遗传多态性会影响舒林酸在 FAP 患者中预防息肉病的疗效。FMO3 中的某些多态性可能会降低其分解舒林酸的活性,从而提高预防 FAP 息肉病的疗效 (Hisamuddin 等人, 2004)。这表明 (R)-舒林酸在结直肠癌的化学预防中具有潜在作用,尤其是在遗传易感人群中。
酶活性调节
舒林酸的代谢物已被证明可以调节各种酶的活性,表明在治疗这些酶发挥作用的疾病中具有更广泛的潜在应用。例如,舒林酸硫化物可以通过激活膜死亡受体 (DR) 通路,包括 DR5 和近端 caspase 8,在结肠癌和前列腺癌细胞中诱导细胞凋亡 (Huang 等人, 2001)。这些对 (R)-舒林酸及其代谢物所影响的分子途径的见解为针对特定癌症类型或涉及这些途径的其他疾病的靶向治疗开辟了道路。
属性
IUPAC Name |
2-[(3Z)-6-fluoro-2-methyl-3-[[4-[(R)-methylsulfinyl]phenyl]methylidene]inden-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FO3S/c1-12-17(9-13-3-6-15(7-4-13)25(2)24)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9-/t25-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKXDPUZXIRXEP-LQVWSKNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=C(C2=C(/C1=C\C3=CC=C(C=C3)[S@](=O)C)C=CC(=C2)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Sulindac | |
CAS RN |
190967-68-1 | |
| Record name | Sulindac, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190967681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SULINDAC, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LZ36959EV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the stereochemistry of Sulindac impact its separation and analysis?
A: Sulindac, with its chiral sulfoxide moiety, requires chiral separation techniques for accurate analysis of its enantiomers. [] The research successfully achieved chromatographic resolution of (R)-Sulindac and (S)-Sulindac using an amylose tris (3,5-dimethylphenylcarbamate) chiral stationary phase. [] This method, coupled with techniques like optical rotation, circular dichroism, and NMR spectroscopy in the presence of chiral shift reagents, allows for the identification and quantification of each enantiomer in biological samples. [] This separation is crucial for understanding the distinct pharmacological activities and metabolic pathways of each enantiomer.
Q2: Can (R)-Sulindac and (S)-Sulindac differentially affect normal and cancer cells under oxidative stress?
A: Research suggests that both (R)-Sulindac and (S)-Sulindac exhibit intriguing effects on cells under oxidative stress. [] Remarkably, both epimers have shown the potential to protect normal lung cells against oxidative damage. [] Conversely, when lung cancer cells are exposed to oxidative stress, both (R)- and (S)-Sulindac can enhance cell death. [] This finding suggests a potential avenue for developing targeted therapies where these compounds selectively protect healthy cells while promoting the death of cancerous ones.
Q3: What is the significance of studying the individual enantiomers of Sulindac?
A: Sulindac, as a racemic mixture of (R)- and (S)-enantiomers, necessitates individual study due to potential differences in their pharmacological and toxicological profiles. [] Since enzymes and receptors within the body are chiral entities, they can interact differently with each enantiomer, leading to varying biological responses. [] Investigating individual enantiomers like (R)-Sulindac provides a more comprehensive understanding of its specific metabolism, efficacy, and safety, potentially paving the way for the development of safer and more effective therapies.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Methyl 1-[(4-chlorophenyl)methyl]-2-oxocyclopentane-1-carboxylate](/img/structure/B130155.png)



![1,5-Dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B130168.png)






![[12-(4-Ethylphenyl)dodecyl] 2-nitrophenyl ether](/img/structure/B130182.png)